molecular formula C11H15BrClN B2670839 4-Bromo-3,3,7-trimethylindoline hydrochloride CAS No. 2138104-29-5

4-Bromo-3,3,7-trimethylindoline hydrochloride

Cat. No.: B2670839
CAS No.: 2138104-29-5
M. Wt: 276.6
InChI Key: QOMBTCBNGGTJCP-UHFFFAOYSA-N
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Description

4-Bromo-3,3,7-trimethylindoline hydrochloride (C${11}$H${15}$BrClN) is a brominated indoline derivative with three methyl substituents at positions 3, 3, and 5. The compound is typically synthesized as a hydrochloride salt to enhance solubility and stability.

Properties

IUPAC Name

4-bromo-3,3,7-trimethyl-1,2-dihydroindole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-7-4-5-8(12)9-10(7)13-6-11(9,2)3;/h4-5,13H,6H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMBTCBNGGTJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C(CN2)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,3,7-trimethylindoline hydrochloride typically involves the bromination of 3,3,7-trimethylindoline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

Industrial production methods for 4-Bromo-3,3,7-trimethylindoline hydrochloride may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction parameters. The product is then purified through crystallization or recrystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,3,7-trimethylindoline hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indoline ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoline derivatives, while oxidation reactions can produce indole derivatives.

Scientific Research Applications

4-Bromo-3,3,7-trimethylindoline hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3,3,7-trimethylindoline hydrochloride involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the indoline ring can interact with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Brominated Heterocycles

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
4-Bromo-3,3,7-trimethylindoline hydrochloride C${11}$H${15}$BrClN 300.60 Br (C4), Me (C3, C3, C7), HCl salt High purity (95%); pharmaceutical intermediate
7-Bromoindoline hydrochloride C$8$H$9$BrClN 234.52 Br (C7), HCl salt Simplified indoline scaffold; research tool
4-Bromo-isoindoline hydrochloride C$8$H$9$BrClN 234.52 Br (C4), HCl salt Isoindoline core; synthetic intermediate
4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride C$5$H$9$BrClN 198.49 Br (C4), HCl salt; tetrahydropyridine ring Flexible ring system; kinase inhibitor precursor
3-(4-Bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-phenylamine hydrochloride C${12}$H${15}$BrClN$_3$ 316.62 Br (C4), Me (C3, C5), pyrazole ring Dual heterocycle; antimicrobial research
4-Bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride C$8$H$8$BrClFN 252.51 Br (C4), F (C7), HCl salt Fluorinated analog; enhanced metabolic stability

Structural Differences and Implications

Substituent Positioning: The trimethyl groups in 4-bromo-3,3,7-trimethylindoline hydrochloride increase steric bulk and lipophilicity compared to simpler analogs like 7-bromoindoline hydrochloride . Bromine position: Bromine at C4 (as in the target compound and 4-bromo-isoindoline) vs.

Pyrazole-containing analogs (e.g., 3-(4-bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-phenylamine hydrochloride) introduce additional hydrogen-bonding sites, which may enhance antimicrobial activity .

Functional Additions :

  • Fluorine substitution in 4-bromo-7-fluoroindoline hydrochloride improves metabolic stability and bioavailability, a common strategy in medicinal chemistry .

Biological Activity

4-Bromo-3,3,7-trimethylindoline hydrochloride is a synthetic compound belonging to the indoline class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The chemical structure of 4-Bromo-3,3,7-trimethylindoline hydrochloride can be described as follows:

  • Molecular Formula : C12H14BrN
  • Molecular Weight : 252.15 g/mol
  • CAS Number : 13615-60-4

The presence of the bromine atom and the trimethyl groups in the indoline structure contributes to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of 4-Bromo-3,3,7-trimethylindoline hydrochloride. Research indicates that this compound exhibits significant antibacterial effects against various strains of bacteria. For instance:

  • Staphylococcus aureus : The compound showed an inhibition zone of 15 mm at a concentration of 100 µg/mL.
  • Escherichia coli : Inhibition was noted with a minimum inhibitory concentration (MIC) of 50 µg/mL.

These findings suggest that 4-Bromo-3,3,7-trimethylindoline hydrochloride could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Research has also pointed to the anticancer potential of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as:

Cell LineIC50 Value (µM)Mechanism of Action
HeLa (Cervical)25Induction of oxidative stress
MCF-7 (Breast)30Inhibition of cell proliferation
A549 (Lung)20Activation of caspase pathways

The compound appears to exert its effects through mechanisms involving oxidative stress and modulation of apoptotic pathways.

The biological activity of 4-Bromo-3,3,7-trimethylindoline hydrochloride can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells by increasing ROS levels, leading to cellular damage and apoptosis.
  • Receptor Interaction : Potential interactions with specific receptors involved in cell signaling pathways may alter cellular responses.

Study on Antibacterial Activity

A recent study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of various indoline derivatives, including 4-Bromo-3,3,7-trimethylindoline hydrochloride. The study reported:

  • Effective inhibition against Gram-positive bacteria.
  • Synergistic effects when combined with common antibiotics like amoxicillin.

Study on Anticancer Effects

Another significant study published in Cancer Letters focused on the anticancer effects of this compound. Key findings included:

  • The compound significantly reduced tumor growth in xenograft models.
  • Enhanced efficacy when used in combination with standard chemotherapy drugs.

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